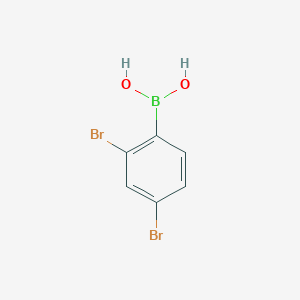

(2,4-Dibromophenyl)boronic acid

Description

Historical Context of Arylboronic Acid Derivatives

The development of arylboronic acids traces back to Edward Frankland’s 1860 synthesis of ethylboronic acid, which established foundational methods for boron-carbon bond formation. Arylboronic acids emerged as critical intermediates in the 20th century, particularly after Akira Suzuki’s 1981 discovery of palladium-catalyzed cross-coupling reactions. These reactions leveraged arylboronic acids to form biaryl structures, revolutionizing synthetic organic chemistry. Brominated derivatives, such as 2-bromo- and 4-bromophenylboronic acids, gained prominence due to their enhanced reactivity in coupling reactions, as demonstrated by their ability to participate in Suzuki-Miyaura reactions with aryl halides. The introduction of dihalogenated variants like this compound likely arose from efforts to optimize electronic and steric profiles for specialized synthetic applications, though direct historical records of its first synthesis remain less documented compared to simpler analogues.

Structural Significance of Bromine Substituents

The 2,4-dibromo substitution pattern on the phenyl ring exerts profound effects on the compound’s electronic and steric properties:

- Electronic Effects : Bromine atoms, being electron-withdrawing groups, reduce electron density at the boron atom through inductive effects. This increases the boron center’s electrophilicity, enhancing its reactivity toward nucleophiles such as hydroxyl ions or diols. The para-bromine (4-position) exerts a stronger inductive effect compared to the ortho-bromine (2-position) due to reduced resonance stabilization in the latter.

- Steric Effects : The ortho-bromine substituent introduces steric hindrance near the boron moiety, potentially slowing transmetallation steps in cross-coupling reactions. This contrasts with monosubstituted analogues like 4-bromophenylboronic acid, which exhibit less steric encumbrance.

Table 1: Comparative Properties of Bromophenylboronic Acid Derivatives

*Predicted values based on additive electronic effects of two bromine substituents.

Fundamental Chemical Characteristics

This compound exhibits physicochemical properties consistent with its arylboronic acid lineage but modified by its dibromo substitution:

- Acidity : The compound’s pKa is estimated to be lower (~7.9) than its monosubstituted counterparts due to the cumulative electron-withdrawing effects of two bromine atoms, facilitating boronate anion formation under mildly basic conditions.

- Thermal Stability : Analogous to 4-bromophenylboronic acid (melting point: 284–288°C), the dibromo derivative likely decomposes at elevated temperatures rather than melting cleanly, a trait common among heavily halogenated boronic acids.

- Solubility : Like 2-bromophenylboronic acid, it is sparingly soluble in water but dissolves in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.

Reactivity in Cross-Coupling Reactions

The compound’s boron center participates in Suzuki-Miyaura couplings, leveraging bromine substituents as both directing groups and leaving sites. For example, the 4-bromo position may undergo oxidative addition with palladium catalysts, while the boronic acid group facilitates transmetallation, enabling sequential functionalization.

Table 2: Synthetic Routes to Bromophenylboronic Acids

These methods highlight the adaptability of established boronic acid synthesis protocols to accommodate dibrominated substrates, albeit with adjustments to reaction conditions to manage steric demands.

Properties

Molecular Formula |

C6H5BBr2O2 |

|---|---|

Molecular Weight |

279.72 g/mol |

IUPAC Name |

(2,4-dibromophenyl)boronic acid |

InChI |

InChI=1S/C6H5BBr2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H |

InChI Key |

VWCZANMQOQOJTE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)Br)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation via Direct Borylation of Aromatic Amines

One efficient method for preparing aromatic boronic acids, including (2,4-Dibromophenyl)boronic acid derivatives, involves the direct conversion of aromatic amines to boronate esters using diboronic esters and alkyl nitrites under mild conditions. This method was described in a patent (US9035084B2) and involves the following key features:

- Reactants: Aromatic amine (e.g., 2,4-dibromoaniline), diboronic ester (such as bis(pinacolato)diboron), and an alkyl nitrite (e.g., tert-butyl nitrite).

- Solvent: Organic solvents like acetonitrile, with a solvent volume of 2–3 mL per mmol of aromatic amine.

- Molar Ratios: Aromatic amine : diboronic ester : alkyl nitrite typically ranges from 1:1:1.5 to 1:1.2:1.5.

- Reaction Conditions: Temperature ranges from room temperature to 60 °C; reaction time varies from 0.5 to 4 hours.

- Workup: After reaction completion (monitored by cessation of gas evolution), the mixture is concentrated and purified by column chromatography.

- Advantages: This one-step method offers higher efficiency and lower cost compared to traditional multi-step syntheses.

This approach can be adapted for 2,4-dibromoaniline to yield the corresponding boronate ester, which upon hydrolysis gives this compound.

| Parameter | Typical Range/Value |

|---|---|

| Solvent volume | 2–3 mL per mmol aromatic amine |

| Molar ratio (amine:diboron:alkyl nitrite) | 1:1 to 1:1.2 :1.5 |

| Temperature | Room temperature to 60 °C |

| Reaction time | 0.5 to 4 hours |

| Purification | Column chromatography (petroleum ether/ethyl acetate) |

Synthesis via Lithiation and Subsequent Borylation

A classical and widely used method for preparing substituted phenylboronic acids involves:

- Step 1: Directed ortho-lithiation of the corresponding brominated aromatic compound (e.g., 1-bromo-2,4-dibromobenzene) using strong bases such as n-butyllithium at low temperatures (typically −78 °C).

- Step 2: Quenching the aryllithium intermediate with trialkyl borates (e.g., trimethyl borate).

- Step 3: Acidic workup to hydrolyze the borate ester to the boronic acid.

Transition Metal-Catalyzed Borylation of Aryl Halides

Recent advances have enabled the direct borylation of aryl halides (including bromides) using bis(pinacolato)diboron (B2pin2) under palladium or nickel catalysis:

- Catalysts: Palladium complexes such as Pd(PPh3)4 or nickel catalysts.

- Base: Potassium carbonate or other bases.

- Solvent: Mixtures of tetrahydrofuran (THF) and water or other polar aprotic solvents.

- Conditions: Heating at 80 °C for 12 hours under inert atmosphere.

- Outcome: Efficient conversion of 2,4-dibromobenzene derivatives to the corresponding boronate esters, which can be hydrolyzed to boronic acids.

This method is exemplified in the synthesis of various substituted phenylboronic acids and is adaptable for 2,4-dibromophenyl substrates.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aryl halide + B2pin2 | Pd(PPh3)4 catalyst, K2CO3 base, THF/H2O | 80 °C, 12 h, inert atmosphere |

| Workup | Hydrolysis of boronate ester | Yields boronic acid |

Preparation via Transamination and Diboron Compounds

Diboron(4) compounds such as bis(pinacolato)diboron are key reagents in borylation reactions. Their preparation involves:

- Synthesis of diboron reagents by metal-catalyzed dehydrogenative coupling of boranes.

- Transamination reactions to modify diboron species for specific reactivity.

While this is more relevant to the preparation of boron reagents themselves, it underpins the borylation methods used to prepare this compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct borylation of aromatic amines | Aromatic amine, diboronic ester, alkyl nitrite, acetonitrile, RT–60 °C, 0.5–4 h | One-step, efficient, cost-effective | Requires aromatic amine precursor |

| Lithiation and borylation | n-BuLi, trialkyl borate, low temperature (−78 °C), acidic workup | Regioselective, classical method | Requires handling of strong bases |

| Pd-catalyzed borylation of aryl halides | Pd catalyst, B2pin2, K2CO3, THF/H2O, 80 °C, 12 h | Mild conditions, broad substrate scope | Requires expensive catalysts |

| Diboron reagent synthesis | Metal-catalyzed coupling of boranes | Provides key borylation reagents | More relevant to reagent prep |

Detailed Research Findings

- The direct amine-to-boronate conversion method (patent US9035084B2) demonstrates high yields and mild conditions, with reaction completion indicated by cessation of gas evolution, and purification by column chromatography yielding pure boronate esters suitable for hydrolysis to boronic acids.

- Pd-catalyzed borylation methods have been extensively studied and optimized, showing good yields for various substituted aryl bromides, including dibromo derivatives, with typical yields above 80% after purification.

- Lithiation-borylation remains a reliable method for regioselective synthesis but requires careful temperature control and handling of pyrophoric reagents.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dibromophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced to form boranes.

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(2,4-Dibromophenyl)boronic acid has diverse applications in scientific research:

Chemistry: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential in cancer therapy and as a component in drug delivery systems.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,4-Dibromophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group also interacts with various molecular targets, including enzymes and receptors, through its Lewis acidic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Electronic Effects of Substituents

Substituents on the phenyl ring significantly influence boronic acid reactivity. A comparative analysis of halogenated derivatives reveals:

| Compound | Substituents | pKa (approx.) | Glycosylation Yield (%) | Key Applications |

|---|---|---|---|---|

| (2,4-Dibromophenyl)boronic acid | Br (2,4-positions) | ~7.8–8.2* | Not reported | Cross-coupling, drug discovery |

| 2,4-Difluorophenylboronic acid | F (2,4-positions) | ~8.5–9.0 | 46 | Glycosylation, BNCT agents |

| 4-Trifluoromethylphenylboronic acid | CF₃ (4-position) | ~7.5–8.0 | 51 | Enzyme inhibition, sensors |

| 4-Methoxyphenylboronic acid | OMe (4-position) | ~9.5–10.0 | 39 | Physiological sensors |

*Estimated based on halogen electronegativity trends .

- Electron-Withdrawing Groups (EWGs): Bromine and fluorine substituents lower the pKa of boronic acids, increasing their acidity and improving binding to diols or biological targets under physiological conditions . For example, 2,4-difluorophenylboronic acid achieves a glycosylation yield of 46% due to enhanced activation of the boronic acid group .

- Electron-Donating Groups (EDGs): Methoxy groups raise the pKa, reducing reactivity at neutral pH but improving stability in basic conditions .

Steric and Functionalization Effects

- Bromine vs. However, bromine’s superior leaving-group ability facilitates post-functionalization .

- Fluorine’s Unique Role: Fluorine’s small size and high electronegativity enable strong hydrogen bonding with biological targets, as seen in 4-borono-L-phenylalanine (BPA), a clinically approved boron neutron capture therapy (BNCT) agent .

Antimicrobial Activity

- β-Lactamase Inhibition: Boronic acids like vaborbactam (FDA-approved) inhibit β-lactamases through reversible covalent binding to serine residues (Ki = 0.004–0.008 µM). Halogenated variants may offer improved binding via halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.